Cyclopropyl(phenyl)methyl(methyl)amine is a compound that belongs to the class of cyclopropylamines, which are characterized by the presence of a cyclopropyl group attached to an amine. This compound features a cyclopropyl group, a phenyl group, and two methyl groups, making it a tertiary amine. Cyclopropylamines are of interest in medicinal chemistry due to their unique structural and electronic properties, which can influence biological activity.
The compound can be synthesized through various organic reactions involving cyclopropyl derivatives and amines. The synthesis often relies on established methods for cyclopropanation and amination.
Cyclopropyl(phenyl)methyl(methyl)amine is classified as an aliphatic amine and more specifically as a tertiary amine due to the presence of three carbon-containing groups attached to the nitrogen atom.
Several synthetic routes have been developed for the preparation of cyclopropylamines, including:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to maximize yield and minimize side reactions. For example, using dichloromethane as a solvent has been shown to be effective for certain cyclopropanation reactions .
The molecular structure of cyclopropyl(phenyl)methyl(methyl)amine consists of a cyclopropane ring bonded to a phenyl group and two methyl groups attached to a nitrogen atom. The structural formula can be represented as follows:
Cyclopropyl(phenyl)methyl(methyl)amine can undergo several chemical reactions typical for amines:
The reactivity is influenced by the steric hindrance introduced by the cyclopropane group, which may limit access to the nitrogen atom for certain electrophiles.
The mechanism by which cyclopropyl(phenyl)methyl(methyl)amine exerts its biological effects is likely related to its ability to interact with various receptors or enzymes in biological systems.
Studies on similar compounds suggest that modifications in structure lead to significant changes in pharmacodynamics and pharmacokinetics, influencing therapeutic outcomes.
Cyclopropyl(phenyl)methyl(methyl)amine is primarily used in medicinal chemistry for:
Nucleophilic substitution reactions provide a direct route to the cyclopropane core in cyclopropyl(phenyl)methylamine derivatives. A prominent method involves α-alkylation of phenylacetonitrile derivatives using 1,2-dibromoethane under basic conditions. This reaction proceeds via intramolecular nucleophilic displacement, where the carbanion generated from phenylacetonitrile attacks the terminal carbon of 1,2-dibromoethane, forming the strained three-membered ring. Optimization studies reveal that aqueous sodium hydroxide (50% w/v) at 60°C with tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst achieves high yields (85–90%) of 1-phenylcyclopropanecarbonitrile precursors within 4–6 hours. This efficiency contrasts sharply with reactions lacking phase-transfer catalysts, which require extended reaction times (12 hours) and give diminished yields [6].
The electronic nature of the phenyl substituent significantly influences cyclization efficacy:
Subsequent hydrolysis of the nitrile group (using concentrated HCl) delivers 1-phenylcyclopropanecarboxylic acid, which serves as a key intermediate for amine coupling.
Table 1: Optimization of Cyclopropanation via Nucleophilic Substitution
Base System | Additive | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Sodium hydroxide (50% aq.) | None | 60 | 12 | 45 |
Sodium hydroxide (50% aq.) | TBAB | 60 | 4 | 85 |
Potassium hydroxide (50% aq.) | None | 60 | 12 | 30 |
Sodium carbonate (50% aq.) | None | 60 | 12 | 15 |
Transition metal catalysts enable stereocontrolled cyclopropanation under mild conditions. Palladium-catalyzed cross-coupling between tricyclopropylbismuth and aryl halides/triflates allows modular assembly of arylcyclopropyl scaffolds. This method tolerates diverse functional groups (e.g., esters, ketones) and proceeds efficiently without anhydrous conditions, making it suitable for complex molecule derivatization [7]. For [cyclopropyl(phenyl)methyl]amine synthesis, nickel-catalyzed reductive cross-coupling proves particularly effective. Cyclopropylamine N-hydroxyphthalimide (NHP) esters couple with aryl halides via single-electron transfer, delivering 1-arylcyclopropylamines in <2 hours with >80% yield. The catalytic system (NiCl₂·glyme/4,4′-di-tert-butyl-2,2′-bipyridine ligand and manganese reductant) preserves the cyclopropane ring integrity and achieves excellent functional group compatibility—notably tolerating heteroaryl halides and sensitive substituents [7].
Simmons-Smith cyclopropanation remains a cornerstone for constructing polysubstituted cyclopropane rings. Modern variants employ zinc carbenoids (RXZnCH₂I) activated by chiral auxiliaries or ligands. For instance, enantioselective cyclopropanation of allylic amines derived from phenylmethyl precursors yields trans-disubstituted cyclopropylamines with diastereomeric ratios exceeding 15:1. The zinc reagent’s steric bulk (e.g., i-PrZnCH₂I) governs stereoselectivity by differentiating prochiral faces of the alkene substrate [4] [7].
The Smiles rearrangement offers a powerful ring-expansion strategy for converting o-halogenated phenethylamines into benzazepines, but its adaptation to cyclopropane synthesis requires precise structural control. For [cyclopropyl(phenyl)methyl]amine derivatives, a modified approach leverages intramolecular nucleophilic aromatic substitution followed by ring contraction. ortho-Substituted phenylcyclopropylmethylamines undergo base-mediated rearrangement when the phenyl ring bears a nucleophile (e.g., hydroxy, amino) adjacent to the cyclopropane attachment point. Treatment with sodium hydride in dimethylformamide induces cyclopropane ring opening to a carbanion, which attacks the aromatic ring, reforming the cyclopropane with concomitant amine migration [5].
This rearrangement proceeds via a spirocyclic intermediate and achieves high regioselectivity due to geometric constraints. Computational studies indicate the reaction’s feasibility depends on the angle strain in the transient spiro system, with cyclopropylmethyl derivatives exhibiting lower activation barriers (ΔG‡ ~22 kcal/mol) than acyclic analogs. The rearrangement provides access to tertiary [cyclopropyl(phenyl)methyl]methylamines inaccessible through direct alkylation [5] [8].
Enantiocontrol in cyclopropyl(phenyl)methylamine synthesis employs three principal strategies:
Chiral Auxiliary-Assisted Cyclopropanation: trans-2-Phenylcyclopropylmethylamine derivatives are synthesized with >90% enantiomeric excess (ee) using Oppolzer’s sultam-derived glyoxylate imines. Diastereoselective cyclopropanation with sulfur ylides (e.g., dimethyloxosulfonium methylide) affords trans-isomers preferentially (dr >20:1). Hydrolytic removal of the auxiliary yields enantiopure primary amines, which undergo reductive methylation to the target tertiary amines [4].
Catalytic Asymmetric Hydrogenation: Enantioselective reduction of N-(cyclopropyl(phenyl)methylene)methylamine precursors utilizes Ir/(R,S)-Josiphos catalysts. This system achieves 95–99% ee under 50 bar H₂ pressure in methanol at 60°C. The reaction tolerates substituents on the cyclopropane ring, though cis-disubstituted derivatives exhibit lower enantioselectivity (80% ee) due to steric interference [3].
Resolution via Diastereomeric Salt Formation: Racemic cis-1-amino-2-phenylcyclopropanecarboxylic acid derivatives are resolved using (−)-di-p-toluoyl-D-tartaric acid in ethanol. The less soluble salt precipitates (de >98%), and free amine liberation yields enantiopure building blocks for further transformations. This approach is pivotal for synthesizing chiral fluorinated cyclopropane analogs, where fluorination adjacent to the amine group precludes catalytic methods [3] [6].
Table 2: Stereoselective Methods for Key Derivatives
Target Stereoisomer | Method | Key Reagent/Catalyst | ee (%) | Yield (%) |
---|---|---|---|---|
(1R,2S)-2-Phenylcyclopropylmethylamine | Chiral Auxiliary | Oppolzer’s sultam | 95 | 78 |
(1S,2R)-N-Methyl-2-(3-fluorophenyl)cyclopropylamine | Asymmetric Hydrogenation | Ir/(R,S)-Josiphos | 99 | 85 |
(1R,2R)-1-Amino-2-phenylcyclopropanecarboxylic acid | Diastereomeric Salt | (−)-Di-p-toluoyl-D-tartaric acid | >98 | 40 (recovered) |
Recent advances exploit biocatalytic desymmetrization using engineered amine dehydrogenases (AmDHs). These enzymes convert prochiral diketone precursors to chiral aminocyclopropanes with 99% ee and >95% conversion, though substrate scope remains limited to symmetric 1,2-disubstituted cyclopropanes [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8